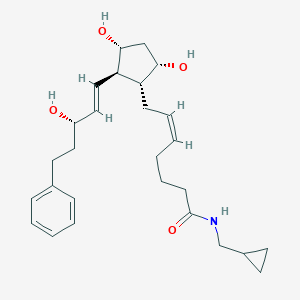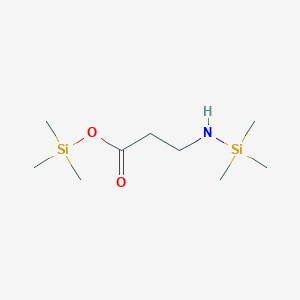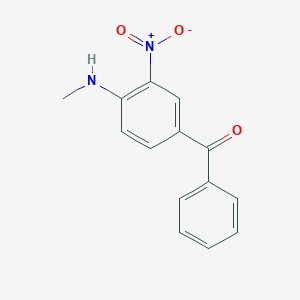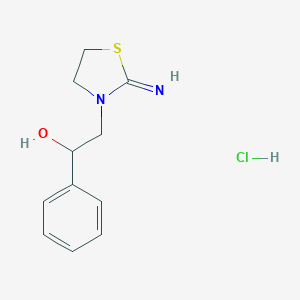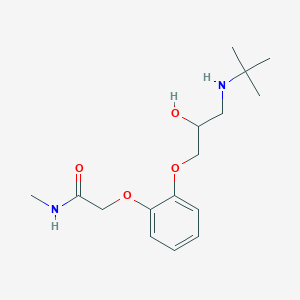
Avocadene
説明
Avocadene is a long-chain fatty alcohol . It is a metabolic modulator that selectively induces apoptosis of leukemia stem cells and reverses pathologies associated with diet-induced obesity .
Synthesis Analysis
The de novo asymmetric synthesis of all possible stereoisomers of this compound is described. The stereodivergent synthesis of the 12 congeners is accomplished in 4–6 steps from an achiral acylpyruvate derivative, which, in turn, is prepared in five steps .Molecular Structure Analysis
This compound is a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados . Specific structural features such as the terminal triple bond, odd number of carbons, and stereochemistry are shown to be critical to its ability to suppress mitochondrial fatty acid oxidation .Chemical Reactions Analysis
This compound, along with avocadyne, are incorporated into self-emulsifying drug delivery systems (SEDDS) that rely on molecular self-assembly to form fine, transparent, oil-in-water (O/W) microemulsions as small as 20 nanometers in diameter .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.4 g/mol . It has 3 hydrogen bond donors and acceptors, and 15 rotatable bonds .科学的研究の応用
Avocadene in Drug Delivery Systems
This compound, derived from the avocado seed, has been explored for its potential in self-emulsifying drug delivery systems (SEDDS). These systems, which form oil-in-water microemulsions, can significantly improve the potency and bioactivity of drugs like naproxen and curcumin, particularly against acute myeloid leukemia cell lines (Ahmed et al., 2020).
Analytical Methods for this compound
Research has developed a sensitive LC-MS method for quantifying this compound in avocado seed and pulp. This method is crucial for accurately assessing the presence and concentration of this compound in various avocado-based products and for further research on its applications (Ahmed et al., 2018).
Antimycobacterial Properties
This compound has been identified as a component of compounds isolated from unripe avocado pulp, showing antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications in treating tuberculosis (Lu et al., 2012).
Fatty Acid Oxidation Inhibition
Studies have shown that this compound, as part of Avocatin-B (Avo-B), can selectively eliminate leukemia cells by suppressing fatty acid oxidation, while sparing healthy blood cells. This indicates its potential as a cancer therapy, especially for leukemia (Tcheng et al., 2021).
Stability in Food Processing
This compound's stability under common food processing conditions, such as heat and high hydrostatic pressure, has been examined. This research is vital for understanding how this compound can be incorporated into food products without losing its bioactivity, particularly its antimicrobial properties (Pacheco et al., 2017).
Potential in Skin Treatments
Research into the use of this compound in skin treatments has shown its effectiveness in reducing pain and inflammation associated with UVB-induced skin injury. This suggests its potential for use in products aimed at treating sunburn and related skin conditions (Deuschle et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
heptadec-16-ene-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEHQWFIOMAGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCC(CC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003849 | |
| Record name | Heptadec-16-ene-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Avocadene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83797-45-9 | |
| Record name | 16-Heptadecene-1,2,4-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83797-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Heptadecene-1,2,4-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadec-16-ene-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001003849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avocadene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
| Record name | Avocadene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031042 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Avocadene's anticancer activity?
A1: this compound, a polyhydroxylated fatty alcohol found in avocados, exhibits anticancer activity, particularly against leukemia cells. While this compound is often found in a 1:1 mixture with Avocadyne called Avocatin-B [], research suggests that this compound itself is a potent inhibitor of fatty acid oxidation (FAO) []. By suppressing FAO, this compound disrupts the energy metabolism of leukemia cells, leading to their elimination. Importantly, this compound appears to spare healthy blood cells [], indicating a potential therapeutic window.
Q2: How does this compound's structure contribute to its stability under food processing conditions?
A2: this compound, along with other acetogenins like persediene and persenones, demonstrates remarkable stability under various food processing conditions, including high temperatures (≤120°C), high hydrostatic pressure (HHP; 300–600 MPa), and varying pH levels []. This stability is attributed, in part, to the presence of a keto or trans-enone group at the C-4 position in the aliphatic chain of these molecules. This structural feature potentially contributes to antioxidant activity by supporting hydrogen donation to surrounding carbon atoms, thereby enhancing stability [].
Q3: What analytical methods are employed to quantify this compound in avocado fruit?
A3: While initial methods for detecting avocado seed polyhydroxylated fatty alcohols (PFAs) relied on NMR spectroscopy and GC-MS, these techniques lacked quantitative accuracy []. A more sensitive and accurate method utilizes LC-MS for the quantitation of this compound and Avocadyne in both avocado seed and pulp extracts []. This method offers a reliable linear response range and allows for precise quantification of these compounds.
Q4: Can this compound be used as an antimicrobial agent in food preservation?
A4: Research indicates that this compound, often in the form of enriched acetogenin extracts (EAE) from avocado seeds, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including spore-forming species like Clostridium sporogenes, C. perfringens, Bacillus subtilis, and Alicyclobacillus acidocaldarius [, ]. Studies show that this compound-rich extracts effectively inhibit the growth of these bacteria, even surpassing the efficacy of commercial preservatives like Nisaplin® and Mirenat® in some cases [].
Q5: What is the potential of this compound for treating bacterial contamination in food?
A5: this compound, specifically an avocado seed extract commercially available as Avosafe®, has demonstrated promising results in controlling Listeria monocytogenes contamination in a refrigerated meat model system []. The extract effectively inhibited L. monocytogenes growth, reducing a 3-log inoculum to undetectable levels within 3 hours at 4°C []. This highlights the potential of this compound as a natural food preservative to enhance food safety.
Q6: Are there any known challenges or limitations associated with using this compound in practical applications?
A6: While this compound demonstrates potential in various applications, there are challenges to consider. For instance, although this compound remains stable under HHP processing, storage studies of a model food system revealed a gradual decline in its concentration over time (63% reduction at 25°C and 32% at 4°C over 42 days) []. This highlights the need for further research to optimize formulation strategies and storage conditions to maintain this compound's efficacy in food products.
Q7: How does the structure of this compound and its related compounds influence their mosquito larvicidal activity?
A7: While this specific question isn't directly addressed in the provided research abstracts, it is known that structural variations in related compounds like those found in unripe avocado fruit peel can significantly impact their biological activity, including mosquito larvicidal properties []. Further research is necessary to delve into the structure-activity relationships of this compound and its analogs specifically for their mosquito larvicidal potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)

